molecular formula C14H17N7O3S B2977325 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide CAS No. 2034231-23-5

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide

Cat. No.: B2977325
CAS No.: 2034231-23-5
M. Wt: 363.4
InChI Key: UAONSABXKOBYAW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including triazole, pyridazine, pyrrolidine, oxazole, and sulfonamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and oxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and potential applications. The presence of multiple heterocyclic rings enhances its binding affinity to various molecular targets, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

3,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3S/c1-9-14(10(2)24-18-9)25(22,23)19-11-5-6-20(7-11)13-4-3-12-16-15-8-21(12)17-13/h3-4,8,11,19H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAONSABXKOBYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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